molecular formula C18H15BrN2O3S B6076029 N-[4-(3-bromo-4-methoxyphenyl)-1,3-thiazol-2-yl]-2-methoxybenzamide

N-[4-(3-bromo-4-methoxyphenyl)-1,3-thiazol-2-yl]-2-methoxybenzamide

Cat. No. B6076029
M. Wt: 419.3 g/mol
InChI Key: XKCQPGRZPIFGED-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of such a compound would likely involve multiple steps, including the formation of the thiazole ring, the introduction of the bromine and methoxy groups, and the formation of the benzamide group. The exact synthesis process would depend on the starting materials and the specific conditions used .


Molecular Structure Analysis

The molecular structure of this compound would be determined by the arrangement of these functional groups around the benzene ring. The presence of the bromine and methoxy groups could potentially influence the reactivity of the compound, as these groups are electron-withdrawing and electron-donating, respectively .


Chemical Reactions Analysis

The chemical reactions that this compound can undergo would be influenced by its functional groups. For example, the bromine atom might be replaced in a nucleophilic substitution reaction, or the compound might undergo electrophilic aromatic substitution on the benzene ring .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its functional groups. For example, the presence of the polar carboxamide group could influence its solubility in water, while the bromine atom could increase its molecular weight .

Scientific Research Applications

N-[4-(3-bromo-4-methoxyphenyl)-1,3-thiazol-2-yl]-2-methoxybenzamide has been extensively studied for its potential therapeutic applications. It has been shown to possess anti-inflammatory, anti-cancer, and neuroprotective effects. This compound has been shown to inhibit the production of pro-inflammatory cytokines and chemokines, which are involved in the pathogenesis of several inflammatory diseases. This compound has also been shown to induce apoptosis in cancer cells and inhibit tumor growth. Additionally, this compound has been shown to protect neurons against oxidative stress and prevent neurodegeneration.

Mechanism of Action

Target of Action

Similar compounds have been found to interact with protein tyrosine phosphatases (ptps) , which play crucial roles in cellular signal transduction pathways.

Mode of Action

Based on its structural similarity to other benzamide derivatives , it may interact with its targets through non-covalent interactions such as hydrogen bonding and π-π stacking. These interactions can lead to changes in the conformation and function of the target proteins .

Biochemical Pathways

Given its potential interaction with ptps , it may influence pathways related to cell growth, differentiation, and metabolism.

Pharmacokinetics

Similar compounds are generally well-absorbed and distributed throughout the body, metabolized primarily in the liver, and excreted via the kidneys .

Result of Action

Based on its potential interaction with ptps , it may modulate cellular signaling pathways, potentially influencing cell growth, differentiation, and metabolism.

Action Environment

Environmental factors such as pH, temperature, and the presence of other molecules can influence the action, efficacy, and stability of N-[4-(3-bromo-4-methoxyphenyl)-1,3-thiazol-2-yl]-2-methoxybenzamide . For instance, extreme pH or temperature conditions could potentially affect the compound’s stability or its interaction with target proteins.

Advantages and Limitations for Lab Experiments

N-[4-(3-bromo-4-methoxyphenyl)-1,3-thiazol-2-yl]-2-methoxybenzamide has several advantages for lab experiments. It is a small molecule drug that can easily penetrate cell membranes and reach its target site. This compound has also been shown to possess low toxicity, making it a safe compound for in vitro and in vivo experiments. However, the limitations of this compound include its limited solubility in water, which may affect its bioavailability and efficacy.

Future Directions

There are several future directions for the research of N-[4-(3-bromo-4-methoxyphenyl)-1,3-thiazol-2-yl]-2-methoxybenzamide. One potential direction is the investigation of its potential therapeutic applications in other diseases, such as autoimmune diseases and cardiovascular diseases. Another potential direction is the development of novel derivatives of this compound that possess improved solubility and efficacy. Additionally, the mechanism of action of this compound needs to be further elucidated to fully understand its biological effects.

Synthesis Methods

The synthesis of N-[4-(3-bromo-4-methoxyphenyl)-1,3-thiazol-2-yl]-2-methoxybenzamide involves the reaction of 3-bromo-4-methoxybenzaldehyde and 2-aminothiazole in the presence of acetic acid and acetic anhydride. The resulting product is then reacted with 2-methoxybenzoyl chloride to yield this compound. The synthesis of this compound has been well-established and has been reported in several publications.

Safety and Hazards

As with any chemical compound, handling “N-[4-(3-bromo-4-methoxyphenyl)-1,3-thiazol-2-yl]-2-methoxybenzamide” would require appropriate safety precautions. The specific hazards would depend on the properties of the compound, but might include risks associated with handling brominated compounds .

properties

IUPAC Name

N-[4-(3-bromo-4-methoxyphenyl)-1,3-thiazol-2-yl]-2-methoxybenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H15BrN2O3S/c1-23-15-6-4-3-5-12(15)17(22)21-18-20-14(10-25-18)11-7-8-16(24-2)13(19)9-11/h3-10H,1-2H3,(H,20,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XKCQPGRZPIFGED-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)C2=CSC(=N2)NC(=O)C3=CC=CC=C3OC)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H15BrN2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

419.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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